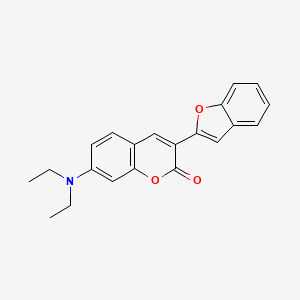
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are widely used in laboratory settings.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its recyclability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and palladium nanoparticles for cross-coupling reactions . The conditions typically involve ambient temperatures and specific solvents like acetonitrile.
Major Products: The major products formed from these reactions are often benzofuran derivatives with different substituents, which can exhibit unique biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one include other benzofuran derivatives such as 2-arylbenzofurans and 2-alkyl/benzyl benzofurans .
Uniqueness: What sets this compound apart is its unique combination of the benzofuran and benzopyran structures, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57119-51-4 |
|---|---|
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19NO3/c1-3-22(4-2)16-10-9-15-11-17(21(23)25-19(15)13-16)20-12-14-7-5-6-8-18(14)24-20/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
YZZKOCVHPSBQAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
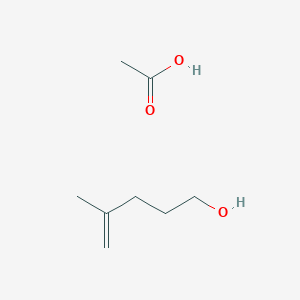
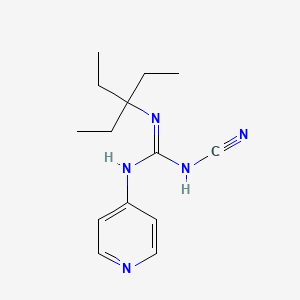

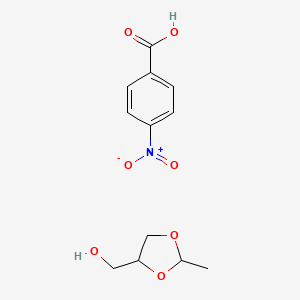
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
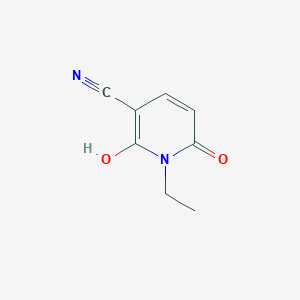
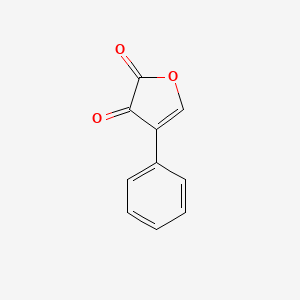
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
